1-Chloro-cyclopentanecarboxamide, also known by its CAS number 3217-94-5, is a chemical compound characterized by the presence of a chloro group attached to a cyclopentanecarboxamide structure. This compound is significant in organic chemistry due to its potential applications in pharmaceuticals and other chemical syntheses. The molecular formula for 1-chloro-cyclopentanecarboxamide is C₆H₁₁ClN₁O, with a molecular weight of approximately 132.62 g/mol. It is classified as an amide, a functional group derived from carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.
The synthesis of 1-chloro-cyclopentanecarboxamide typically involves several steps, often starting from cyclopentanecarboxylic acid. One common method includes the reaction of cyclopentanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the desired amide.
Another approach employs coupling agents like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane, allowing for the formation of the amide bond under controlled conditions. Additionally, continuous flow reactors may be used for industrial-scale synthesis to enhance yield and control reaction parameters effectively .
The molecular structure of 1-chloro-cyclopentanecarboxamide features a cyclopentane ring with a carboxamide group and a chlorine substituent. The structural representation can be denoted as follows:
The compound's exact mass is noted as 132.03 g/mol, and it exhibits properties typical of chlorinated amides, including potential reactivity due to the presence of the chlorine atom on the cyclopentane ring .
1-Chloro-cyclopentanecarboxamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-chloro-cyclopentanecarboxamide primarily involves its interaction with biological targets such as enzymes and receptors. In medicinal chemistry contexts, this compound may act as an inhibitor by binding to specific active sites on enzymes, thereby blocking substrate access and modulating biological pathways.
Research indicates that compounds with similar structures can influence inflammatory responses by interacting with chemokine receptors on immune cells, potentially leading to therapeutic effects in autoimmune diseases and cancer treatments .
The compound exhibits typical properties associated with chlorinated organic compounds:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
1-Chloro-cyclopentanecarboxamide has several applications in scientific research:
Cyclopentanecarboxamide (C~6~H~11~NO, CID 226274) represents a privileged scaffold in medicinal chemistry due to its conformational restraint, metabolic stability, and versatility in molecular interactions [1] [5]. The strained cyclopentane ring induces defined three-dimensional geometry, enabling selective target binding. This scaffold is notably exploited in patent US8614238B2, where N-substituted cyclopentanecarboxamide derivatives demonstrate potent inhibition of fatty acid synthase (FAS) – a target for obesity and oncology therapeutics [5]. The scaffold’s adaptability permits diverse substitutions at both the carboxamide nitrogen and the ring carbons (particularly C1 and C3 positions), facilitating structure-activity relationship (SAR) optimization. For example, introducing lipophilic groups like biphenyl or benzoxazolyl enhances target affinity through van der Waals interactions, while polar substituents modulate solubility [5]. Computational analyses reveal that the scaffold’s semi-rigid structure reduces entropic penalties upon protein binding, explaining its prevalence in bioactive compounds targeting enzymes and receptors.
Table 1: Exemplary Bioactive Cyclopentanecarboxamide Derivatives from Patent Literature
Compound Code | Substituents | Biological Target | Therapeutic Area |
---|---|---|---|
(1r,3s)-3-Acetamido-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methylcyclopentane-1-carboxamide | C1: N-methyl-4-benzoxazolylphenyl; C3: acetamido | FAS | Obesity |
BI-99179 | C1: N-methyl-4-phenylphenyl; C3: propanoylamino | FAS | Oncology |
(1r,3s)-N-methyl-N-(4-phenylphenyl)-3-(propanoylamino)cyclopentane-1-carboxamide | C1: N-methylbiphenyl; C3: propanoylamino | Notch signaling | Oncology |
Halogenation – particularly chlorination – is a cornerstone strategy in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. Chlorine’s introduction enhances membrane permeability through increased lipophilicity (measured by ClogP), extends half-life by resisting oxidative metabolism, and influences target engagement via steric and electronic effects [2]. Over 250 FDA-approved drugs contain chlorine, with 73% featuring a single chlorine atom, 23% possessing two chlorine atoms, and minimal representation of tri- or tetra-chlorinated compounds [2]. Historically, chlorinated carboxamides emerged prominently in the 1940s–1960s with drugs like chloramphenicol (1949) and chloro-trimeton (1950), where chlorine was critical for antibacterial and antihistamine activities. Mechanistically, chlorine’s electron-withdrawing nature can amplify hydrogen-bonding capacity of adjacent carboxamide groups, as evidenced in chlorothiazide diuretics (1957) and clozapine antipsychotics (1989) [2]. In cyclopentanecarboxamide contexts, chlorine is typically introduced at ring positions (e.g., C1 or C3) to constrain conformation or at aromatic appendages to enhance binding. The synthesis of 1-Chloro-2-ethoxybenzene (CID 69197) exemplifies the stability and accessibility of aliphatic chlorinated precursors for carboxamide formation [4].
Despite extensive work on halogenated scaffolds, 1-Chloro-cyclopentanecarboxamide remains underexplored. Key gaps include:
Current research objectives focus on:
Table 2: Synthetic Routes to Chlorinated Carboxamides
Method | Reagents/Conditions | Advantages | Limitations for 1-Chloro-derivatives | |
---|---|---|---|---|
Isocyanate Aminolysis | R-NCO + R'NH~2~, DCM, 0°C–RT | High yields (80–95%) | Toxicity of isocyanates; poor functional group tolerance | |
Lossen Rearrangement (2025) | Hydroxylamine derivatives, base, solvent-free | Metal-free; in situ isocyanate generation | Unverified for aliphatic chloro-substrates | [9] |
Carboxylic Acid Activation | R-COOH, SOCl~2~, then R'NH~2~ | Widely accessible reagents | Epimerization risk at chiral centers; over-chlorination |
Future directions emphasize integrating computational and experimental approaches to exploit this underexplored chemical space for novel therapeutics.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: